1,5-Isoquinolinediol
Overview
Description
1,5-Isoquinolinediol is an isoquinolinol that is isoquinoline in which the hydrogens at positions 1 and 5 are replaced by hydroxy groups . It can be used as a reagent in the preparation of PARP inhibitor .
Synthesis Analysis
1,5-Isoquinolinediol has been identified as a potent candidate for a universal anti-aging agent for different tissues . It was selected using a minimally modified connectivity map and its choice was validated in vitro .Molecular Structure Analysis
The molecular formula of 1,5-Isoquinolinediol is C9H7NO2 . The IUPAC name is 5-hydroxy-2H-isoquinolin-1-one . The InChI is 1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-5,11H,(H,10,12) .Chemical Reactions Analysis
1,5-Isoquinolinediol is an inhibitor of both PARP-1 (poly (ADP-ribose) polymerase-1) and NOS2 (inducible nitric oxide synthase) .Scientific Research Applications
1. Potential as a Universal Anti-Aging Agent
1,5-Isoquinolinediol has been identified as a candidate for a universal anti-aging agent. Research suggests that it can efficiently suppress the rate of replicative senescence in murine embryonic fibroblasts at a concentration of 0.1 μM without causing cell death. Its effectiveness is heightened under oxidative stress conditions, indicating its potential in prolonging life and mitigating aging effects in various tissues (Park et al., 2015).
2. Enhancing Corneal Epithelial Innervation and Wound Healing
In diabetic rats, 1,5-Isoquinolinediol has shown to improve corneal epithelial innervation and accelerate wound healing. It also appears to maintain corneal sensitivity, which is typically reduced in diabetic conditions. These findings suggest its therapeutic potential in diabetic corneal conditions (Byun et al., 2015).
3. Reversing Neurobehavioral and Neurochemical Alterations in Diabetic Brains
1,5-Isoquinolinediol has been used to study its effects on neurobehavioral and neurochemical changes in diabetic brains. The compound showed improvement in cognitive deficits and neurotransmitter levels in the hippocampus, indicating its role in managing diabetes-induced neurobehavioral alterations (Jangra et al., 2014).
4. Correction of Brain Dysfunctions Induced by Diabetes
Research has demonstrated that 1,5-Isoquinolinediol can correct brain dysfunctions induced by experimental diabetes. This includes affecting inflammatory processes and activation of poly(ADP-ribose) polymerase-1 in diabetic neuropathy, suggesting its therapeutic potential in treating brain dysfunctions related to diabetes (Guzyk et al., 2017).
5. Neuroprotective Effect in Cerebral Ischemia
1,5-Isoquinolinediol has been found to provide neuroprotection in rat models of transient focal cerebral ischemia. It showed significant reduction in neurological deficits, cerebral infarct volume, and oxidative stress, especially when used in combination with other drugs (Singh et al., 2014).
6. Reducing Aldosterone-Induced Endothelial Dysfunction
The compound has been studied for its role in preventing endothelial dysfunction caused by aldosterone in rats. It appears to counteract the loss of endothelium-dependent vasodilation, indicating its potential use in conditions associated with endothelial dysfunction (Tasatargil et al., 2009).
7. Cognitive and Neurochemical Improvements in Alcohol and Stress-Exposed Animals
Studies have shown that 1,5-Isoquinolinediol can prevent cognitive deficits and neurochemical alterations in animals exposed to alcohol and stress. This suggests its potential in treating conditions involving oxidative stress and PARP overactivation (Pant et al., 2017).
8. Counteracting Diabetes-Induced Retinal Alterations
1,5-Isoquinolinediol has been effective in counteracting diabetes-induced retinal alterations, such as overexpression of vascular endothelial growth factor. This implies its potential application in treating diabetic retinopathy and possibly other retinopathies (Obrosova et al., 2004).
Safety And Hazards
1,5-Isoquinolinediol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .
Future Directions
1,5-Isoquinolinediol has cell protective and neuroprotective properties . Its potential as a universal anti-aging agent for different tissues is being explored .
Relevant Papers The paper titled “Pharmacogenomic analysis indicates potential of 1,5-isoquinolinediol as a universal anti-aging agent for different tissues” discusses the potential of 1,5-Isoquinolinediol as a universal anti-aging agent .
properties
IUPAC Name |
5-hydroxy-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-5,11H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUJIPVWTMGYDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199505 | |
Record name | 5-Hydroxy-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Isoquinolinediol | |
CAS RN |
5154-02-9 | |
Record name | 1,5-Isoquinolinediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5154-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dihydroxyisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-isoquinolinediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxy-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Isoquinolinediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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